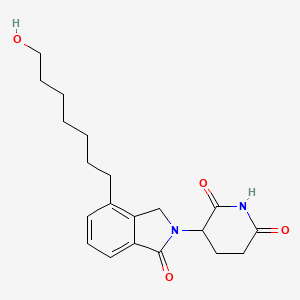
Phthalimidinoglutarimide-C7-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C7-OH typically involves the condensation of phthalic anhydride with primary amines. This reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction. The process can be summarized as follows:
Condensation Reaction: Phthalic anhydride reacts with a primary amine in the presence of a catalyst such as triethylamine.
Cyclization: The intermediate product undergoes cyclization to form the phthalimide core.
Functionalization: Further functionalization at the C7 position is achieved through various chemical reactions, including hydroxylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Phthalimidinoglutarimide-C7-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly at the C7 position, are common and can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of this compound.
科学研究应用
Phthalimidinoglutarimide-C7-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiepileptic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of Phthalimidinoglutarimide-C7-OH involves its interaction with specific molecular targets and pathways. The compound is known to interact with the GABA_A receptor, which plays a crucial role in its antiepileptic activity. The binding of the compound to the receptor modulates its activity, leading to the observed therapeutic effects.
相似化合物的比较
Phthalimidinoglutarimide-C7-OH can be compared with other similar compounds such as:
Thalidomide: Both compounds share a similar structural motif and have been studied for their biological activities.
N-Phthaloylglycine: This compound is also derived from phthalic anhydride and has similar chemical properties.
Phthalimide: The parent compound of this compound, which serves as a precursor in its synthesis.
This compound stands out due to its unique functionalization at the C7 position, which imparts distinct chemical and biological properties.
属性
分子式 |
C20H26N2O4 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
3-[7-(7-hydroxyheptyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H26N2O4/c23-12-5-3-1-2-4-7-14-8-6-9-15-16(14)13-22(20(15)26)17-10-11-18(24)21-19(17)25/h6,8-9,17,23H,1-5,7,10-13H2,(H,21,24,25) |
InChI 键 |
JRPPSIQNZSUPKV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14774358.png)
![(4'-Bromo-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14774361.png)
![2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774369.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate](/img/structure/B14774377.png)
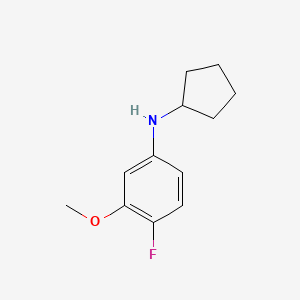
![3-(2-([1,1'-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14774385.png)
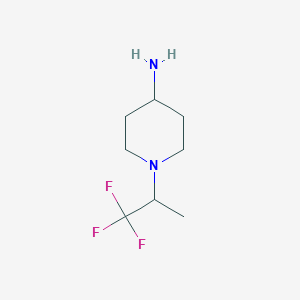
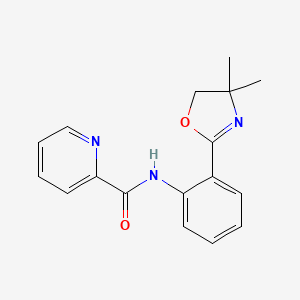
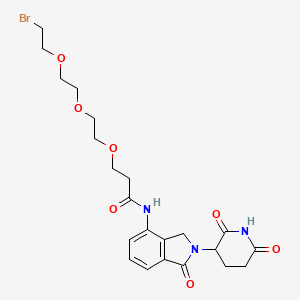
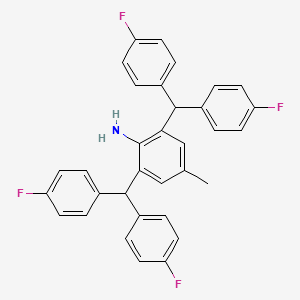
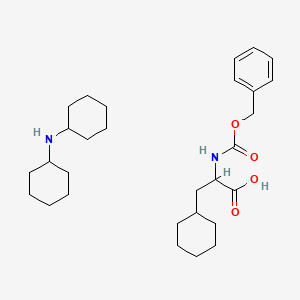
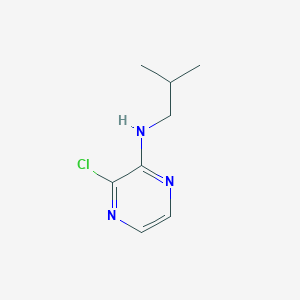
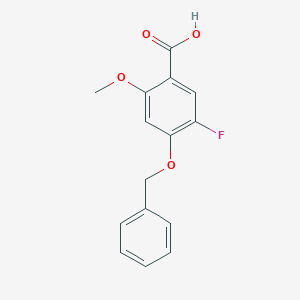
![Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14774428.png)
